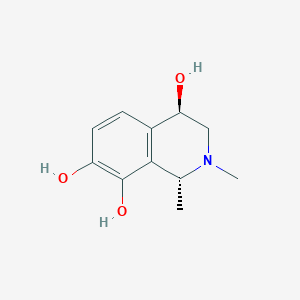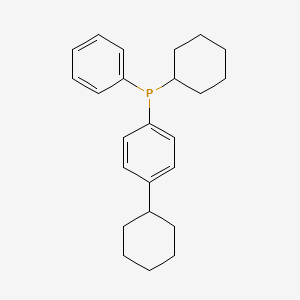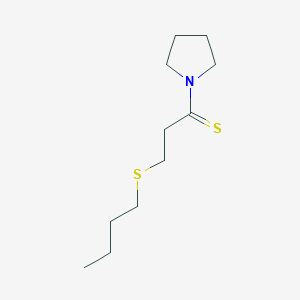![molecular formula C42H56P2 B12869266 dicyclohexyl-[2-(2-dicyclohexylphosphanylphenyl)-3-phenylphenyl]phosphane](/img/structure/B12869266.png)
dicyclohexyl-[2-(2-dicyclohexylphosphanylphenyl)-3-phenylphenyl]phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicyclohexyl-[2-(2-dicyclohexylphosphanylphenyl)-3-phenylphenyl]phosphane is a complex organophosphorus compound. It is characterized by the presence of two dicyclohexylphosphanyl groups attached to a biphenyl structure. This compound is known for its applications in catalysis, particularly in palladium-catalyzed cross-coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexyl-[2-(2-dicyclohexylphosphanylphenyl)-3-phenylphenyl]phosphane typically involves the reaction of dicyclohexylphosphine with a biphenyl derivative. One common method involves the use of 2-bromobiphenyl and dicyclohexylphosphine in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Dicyclohexyl-[2-(2-dicyclohexylphosphanylphenyl)-3-phenylphenyl]phosphane undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It participates in substitution reactions, particularly in the formation of new carbon-phosphorus bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as aryl halides and alkyl halides are used in the presence of a palladium catalyst.
Major Products
Oxidation: Phosphine oxides.
Substitution: New organophosphorus compounds with varied functional groups.
Aplicaciones Científicas De Investigación
Dicyclohexyl-[2-(2-dicyclohexylphosphanylphenyl)-3-phenylphenyl]phosphane is widely used in scientific research due to its versatility as a ligand in catalysis. Some of its applications include:
Biology: The compound is used in the synthesis of biologically active molecules.
Medicine: It aids in the development of pharmaceuticals by facilitating the formation of complex organic molecules.
Industry: It is employed in the production of fine chemicals and materials.
Mecanismo De Acción
The mechanism of action of dicyclohexyl-[2-(2-dicyclohexylphosphanylphenyl)-3-phenylphenyl]phosphane involves its role as a ligand in catalytic processes. It coordinates with metal centers, such as palladium, to form active catalytic species. These species facilitate various chemical transformations by stabilizing transition states and lowering activation energies. The molecular targets include aryl halides and alkyl halides, and the pathways involve oxidative addition, transmetalation, and reductive elimination .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Dicyclohexylphosphino-2’,6’-diisopropoxy-1,1’-biphenyl
- CyJohnPhos [(2-Biphenyl)dicyclohexylphosphine]
Uniqueness
Dicyclohexyl-[2-(2-dicyclohexylphosphanylphenyl)-3-phenylphenyl]phosphane is unique due to its specific biphenyl structure with two dicyclohexylphosphanyl groups. This structure provides steric hindrance and electronic properties that enhance its performance as a ligand in catalytic reactions. Compared to similar compounds, it offers improved stability and reactivity in various chemical processes.
Propiedades
Fórmula molecular |
C42H56P2 |
|---|---|
Peso molecular |
622.8 g/mol |
Nombre IUPAC |
dicyclohexyl-[2-(2-dicyclohexylphosphanylphenyl)-3-phenylphenyl]phosphane |
InChI |
InChI=1S/C42H56P2/c1-6-19-33(20-7-1)38-30-18-32-41(44(36-25-12-4-13-26-36)37-27-14-5-15-28-37)42(38)39-29-16-17-31-40(39)43(34-21-8-2-9-22-34)35-23-10-3-11-24-35/h1,6-7,16-20,29-32,34-37H,2-5,8-15,21-28H2 |
Clave InChI |
WFFVKPTZSLMXOM-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C4=C(C=CC=C4P(C5CCCCC5)C6CCCCC6)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Isopropyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B12869188.png)
![5-chloro-4-methyl-1H-pyrazolo[1,5-c][1,2,3]triazole](/img/structure/B12869196.png)
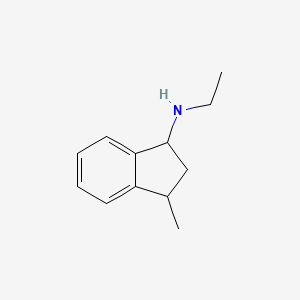
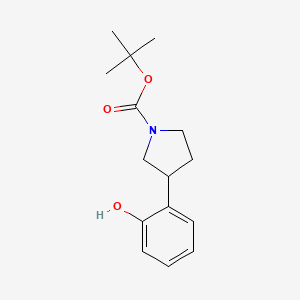
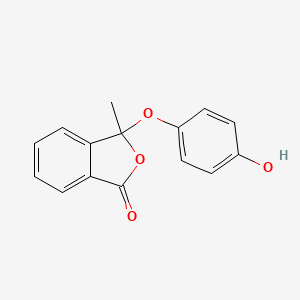

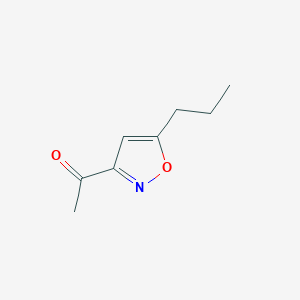
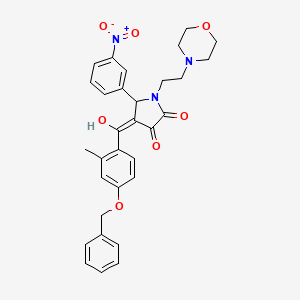
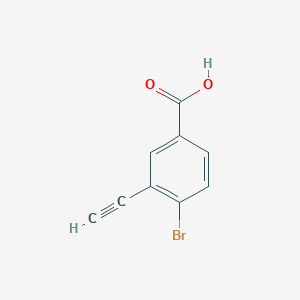
![2-Chlorobenzo[d]oxazole-7-carboxamide](/img/structure/B12869243.png)
